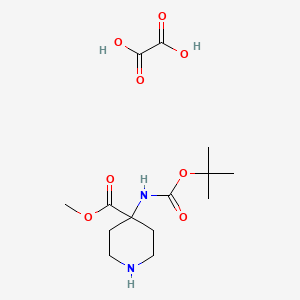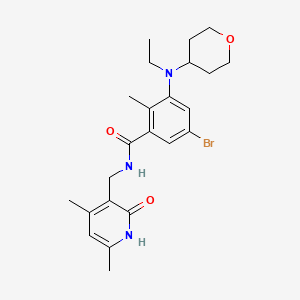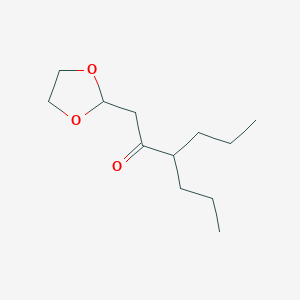
Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate oxalate
Descripción general
Descripción
“Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate” is a chemical compound with the molecular formula C12H22N2O4 . It is used in scientific research and has diverse applications due to its unique properties, making it valuable in drug synthesis, organic chemistry, and material science.
Synthesis Analysis
The synthesis of this compound involves several steps including acylation, sulfonation, and substitution . The exact method and conditions for the synthesis can vary depending on the specific requirements of the research or application.Molecular Structure Analysis
The molecular weight of this compound is 258.31 g/mol . The IUPAC name is “methyl 4- [ (2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate” and the InChI code is "1S/C12H22N2O4/c1-11 (2,3)18-10 (16)14-12 (9 (15)17-4)5-7-13-8-6-12/h13H,5-8H2,1-4H3, (H,14,16)" .Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación
Application in Dipeptide Synthesis
- Methods of Application or Experimental Procedures : The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents. The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
- Results or Outcomes : The use of this compound in dipeptide synthesis resulted in satisfactory yields of the dipeptides in a short amount of time .
Application in Synthesis of Peripherally Selective Cannabinoid Receptor 1 Antagonists
- Summary of the Application : This compound is used in the synthesis of diphenyl purine derivatives, which act as peripherally selective cannabinoid receptor 1 antagonists . These antagonists are used in the treatment of various diseases, including obesity and related metabolic disorders .
- Methods of Application or Experimental Procedures : The compound is used as an intermediate in the synthesis of these antagonists . The exact procedures and technical details are not specified in the source .
- Results or Outcomes : The use of this compound in the synthesis of these antagonists has expanded the range of potential therapeutic agents available for the treatment of obesity and related metabolic disorders .
Application in Synthesis of Various Pharmaceutical and Biologically Active Compounds
- Summary of the Application : This compound is used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds . These compounds include inhibitors and therapeutic agents .
- Methods of Application or Experimental Procedures : The compound is used as an intermediate in the synthesis of these compounds . The exact procedures and technical details are not specified in the source .
- Results or Outcomes : The use of this compound in the synthesis of these compounds has expanded the range of potential therapeutic agents available for various treatments .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.C2H2O4/c1-11(2,3)18-10(16)14-12(9(15)17-4)5-7-13-8-6-12;3-1(4)2(5)6/h13H,5-8H2,1-4H3,(H,14,16);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDLPOBMHWZKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)OC.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate oxalate | |
CAS RN |
1788043-91-3 | |
| Record name | 4-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, ethanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788043-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylic acid hydrochloride](/img/structure/B1444588.png)






![1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid](/img/structure/B1444599.png)

![5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1444605.png)
